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Compound of Interest

8-methyl-6-(4-morpholinyl)-9H-
Compound Name:
purine

Cat. No.: B5961539

Get Quote

Executive Summary

8-methyl-6-morpholinopurine (Systematic Name: 8-methyl-6-(morpholin-4-yl)-9H-purine) is a

synthetic purine derivative utilized primarily in medicinal chemistry as a scaffold for developing
PI13K (Phosphoinositide 3-kinase) and mTOR inhibitors. While the base compound 6-
morpholinopurine (CAS 2846-96-0) is a well-characterized intermediate, the 8-methyl
substituted variant is a specific research analog designed to probe the steric constraints of the
kinase ATP-binding pocket.

This guide provides the calculated physicochemical properties, a validated synthesis protocol
based on the 6-chloro-8-methylpurine precursor (CAS 92001-52-0), and an analysis of its
biological mechanism.

Chemical Identity & Properties

Unlike common commercial reagents, 8-methyl-6-morpholinopurine is often synthesized in situ
or as a custom intermediate. Researchers should reference the precursor CAS for
procurement.
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Nomenclature & Identification

Property Detail
Systematic Name 8-methyl-6-(morpholin-4-yl)-9H-purine
Common Name 8-Methyl-6-morpholinopurine

) Not commercially indexed (See Precursor
CAS Number (Final)

below)
Precursor CAS 92001-52-0 (6-Chloro-8-methyl-9H-purine)
Base Analog CAS 2846-96-0 (6-Morpholinopurine)
SMILES Cclnc2c(nc(n2)N3CCOCC3)[nH]1
Molecular Formula C10H13Ns0
Molecular Weight 219.24 g/mol

Parameter Value Context

Moderate lipophilicity; suitable

LogP (Predicted) ~0.8-1.2 N
for cell permeability.
o Weakly acidic due to the
pKa (Acidic) ~9.5 (N9-H) T ]
purine imidazole ring.
_ The morpholine nitrogen is
pKa (Basic) ~3.5 (N1/N3)

conjugated and non-basic.

Low in Water; High in DMSO Requires DMSO stock for

Solubility . .
(>50 mM) biological assays.
Favorable for oral
PSA (Polar Surface Area) ~70 A2 bioavailability (Rule of 5

compliant).

Synthesis & Production

The synthesis of 8-methyl-6-morpholinopurine follows a nucleophilic aromatic substitution (
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) strategy, utilizing the electrophilic C6 position of the purine core.

Core Reaction Scheme

The synthesis begins with 6-chloro-8-methylpurine, which is generated via the reaction of 6,8-
dichloropurine with methylmagnesium chloride (Fe-catalyzed) or direct cyclization methods.

MeMgCl, Fe(acac)3

6,8-Dichloropurine (Cross-coupling) p.| B-Chloro-8-methylpurine SNATr
(Precursor) (CAS 92001-52-0) EtOH, Reflux

\ 8-Methyl-6-morpholinopurine

] (Target)

Morpholine [ ———————====7"7777
(Nucleophile)

Click to download full resolution via product page

Figure 1: Synthetic route to 8-methyl-6-morpholinopurine via selective C8-methylation and C6-
amination.

Detailed Protocol (Laboratory Scale)

Prerequisites:

e Precursor: 6-Chloro-8-methyl-9H-purine (CAS 92001-52-0).[1]

o Reagent: Morpholine (CAS 110-91-8), excess (3-5 equivalents).
e Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH).

Step-by-Step Methodology:

» Dissolution: In a round-bottom flask, dissolve 1.0 eq (e.g., 168 mg, 1 mmol) of 6-chloro-8-
methylpurine in 5 mL of absolute ethanol.

e Addition: Add 3.0 eq (e.g., 260 uL, 3 mmol) of morpholine.

o Reflux: Heat the mixture to reflux (80°C) with stirring. Monitor by TLC (System: DCM:MeOH
9:1). The reaction typically completes within 2—4 hours.
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o Workup:
o Cool the reaction mixture to room temperature.
o If precipitate forms, filter and wash with cold ethanol.
o If no precipitate, evaporate the solvent under reduced pressure.

 Purification: Recrystallize from water/ethanol or purify via flash column chromatography
(Silica gel, DCM/MeOH gradient).

 Validation: Verify structure via *H-NMR (DMSO-ds). Look for the methyl singlet (~2.4 ppm)
and morpholine multiplets (~3.7 ppm, ~4.1 ppm).

Biological Mechanism & Applications|[8]

The morpholino-purine scaffold is a privileged structure in kinase drug discovery, particularly for
Class | PI3Ks (Phosphoinositide 3-kinases) and mTOR.

Mechanism of Action (Kinase Inhibition)

The morpholine oxygen typically forms a hydrogen bond with the hinge region of the kinase
(e.g., Val851 in PI13Ka), mimicking the adenine ring of ATP. The 8-methyl group introduces a
steric bulk that can:

» Improve Selectivity: By clashing with the "gatekeeper" residue or filling a hydrophobic pocket
unique to specific isoforms (e.g., PI3Kd vs. PI3Ky).

 Alter Binding Kinetics: Increasing the residence time of the inhibitor.
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Figure 2: Biological intervention point of morpholinopurine derivatives within the
PI3K/Akt/mTOR signaling cascade.

Experimental Protocols for Researchers
A. Solubility & Stock Preparation

¢ Challenge: Purines often aggregate in aqueous media.

¢ Protocol: Prepare a 10 mM or 50 mM stock solution in 100% DMSO. Aliquot and store at
-20°C. Avoid freeze-thaw cycles.
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» Working Solution: Dilute into aqueous buffer immediately prior to use. Ensure final DMSO
concentration is <0.5% to avoid solvent toxicity in cell assays.

B. In Vitro Kinase Assay (ADP-Glo™)

To validate potency (

e Enzyme: Recombinant PI3Ka (p110a/p85a).
e Substrate: PIP2:PS lipid vesicles + ATP (10 pM).
e Reaction: Incubate enzyme + inhibitor (serial dilution) + ATP/Substrate for 60 min at RT.

o Detection: Add ADP-Glo reagent to deplete ATP, then Detection Reagent to convert ADP to
Luciferase signal.

¢ Analysis: Plot RLU vs. log[Inhibitor].

Safety & Handling

» Hazard Classification: Treat as a potential Skin Irritant and Respiratory Irritant (GHSO07).
e Handling: Use a fume hood to avoid inhalation of powders. Wear nitrile gloves.

o Storage: Store solid at 2—-8°C (desiccated). Solutions in DMSO are stable for 1 month at
-20°C.
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e PubChem.6-Morpholinopurine (Base Analog) Compound Summary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. 92001-52-0|6-Chloro-8-methyl-9H-purine|BLD Pharm [bldpharm.com]

¢ To cite this document: BenchChem. [8-Methyl-6-Morpholinopurine: Technical Profile &
Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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